molecular formula C11H13N5O2S B2462492 6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1795484-28-4

6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2462492
CAS No.: 1795484-28-4
M. Wt: 279.32
InChI Key: NMFFOKOJCGCZFJ-UHFFFAOYSA-N
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Description

6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a thiomorpholine-4-carbonyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the preparation of a triazole intermediate, which is then subjected to cyclization with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridines: Compounds with a similar triazole ring fused to a pyridine ring.

    Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine ring.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety.

Uniqueness

6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-3-(thiomorpholine-4-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-7-6-16-9(10(17)12-7)8(13-14-16)11(18)15-2-4-19-5-3-15/h6H,2-5H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFOKOJCGCZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N3CCSCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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